1-(2-Isothiocyanatoethyl)-3-methoxybenzene
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Overview
Description
1-(2-Isothiocyanatoethyl)-3-methoxybenzene is an organic compound that belongs to the class of isothiocyanates These compounds are characterized by the presence of the functional group -N=C=S Isothiocyanates are known for their diverse biological activities and are commonly found in cruciferous vegetables
Preparation Methods
The synthesis of 1-(2-Isothiocyanatoethyl)-3-methoxybenzene typically involves the reaction of 3-methoxybenzylamine with thiophosgene or carbon disulfide in the presence of a base such as triethylamine. The reaction conditions often require a solvent like dichloromethane and are carried out at room temperature. The product is then purified using techniques such as column chromatography .
Chemical Reactions Analysis
1-(2-Isothiocyanatoethyl)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming thioureas or thiocarbamates
Scientific Research Applications
1-(2-Isothiocyanatoethyl)-3-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. .
Medicine: Research is ongoing to explore its potential as a therapeutic agent for cancer treatment due to its ability to target specific cellular pathways
Mechanism of Action
The mechanism of action of 1-(2-Isothiocyanatoethyl)-3-methoxybenzene involves the interaction with cellular proteins and enzymes. The isothiocyanate group can react with thiol groups in proteins, leading to the formation of covalent bonds. This interaction can disrupt the function of essential proteins and enzymes, leading to cell death. The compound has been shown to increase intracellular reactive oxygen species (ROS) levels, leading to oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
1-(2-Isothiocyanatoethyl)-3-methoxybenzene can be compared with other isothiocyanates such as:
Phenethyl isothiocyanate: Known for its anticancer properties and ability to induce apoptosis in cancer cells
Benzyl isothiocyanate: Found in cruciferous vegetables and studied for its antimicrobial and anticancer activities.
2-(1-Piperidinyl)ethyl isothiocyanate: Used in organic synthesis and known for its reactivity with various nucleophiles
Properties
Molecular Formula |
C10H11NOS |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-(2-isothiocyanatoethyl)-3-methoxybenzene |
InChI |
InChI=1S/C10H11NOS/c1-12-10-4-2-3-9(7-10)5-6-11-8-13/h2-4,7H,5-6H2,1H3 |
InChI Key |
CMWQYXPCVQLBQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCN=C=S |
Origin of Product |
United States |
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